Cyglu-3

Critical Micelle Concentration CMC Detergent screening

CYGLU-3, also known as 3-Cyclohexyl-1-propyl-β-D-glucoside (CAS 869541-00-4), is a synthetic, nonionic alkylglycoside detergent. It is specifically engineered for the solubilization, stabilization, and purification of membrane proteins, particularly for structural biology applications such as X-ray crystallography and cryo-EM.

Molecular Formula C15H28O6
Molecular Weight 304.38 g/mol
Cat. No. B12077393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyglu-3
Molecular FormulaC15H28O6
Molecular Weight304.38 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCOC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H28O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h10-19H,1-9H2
InChIKeyDQXKLNVVAXZAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYGLU-3 (3-Cyclohexyl-1-propyl-β-D-glucoside): A High-Purity, High-CMC Nonionic Detergent for Membrane Protein Research Procurement


CYGLU-3, also known as 3-Cyclohexyl-1-propyl-β-D-glucoside (CAS 869541-00-4), is a synthetic, nonionic alkylglycoside detergent . It is specifically engineered for the solubilization, stabilization, and purification of membrane proteins, particularly for structural biology applications such as X-ray crystallography and cryo-EM . Its amphiphilic structure, comprising a hydrophilic β-D-glucopyranoside headgroup and a hydrophobic cyclohexylpropyl tail, provides a balanced hydrophilicity-lipophilicity profile suited for maintaining protein function in solution .

Why n-Octyl-β-D-glucoside (OG) or n-Decyl-β-D-maltoside Cannot Simply Replace CYGLU-3 in Membrane Protein Workflows


Generic substitution among nonionic detergents is a common pitfall in membrane protein research due to the profound impact of subtle structural differences on critical micelle concentration (CMC), micelle size, and protein interaction. The cyclohexyl ring in CYGLU-3 provides a more rigid hydrophobic anchor compared to the flexible alkyl chains of classic detergents like n-Octyl-β-D-glucoside (OG) [1]. This rigidity translates to a significantly higher CMC (28 mM) and a distinct micelle size profile, which directly influences the thermodynamics of protein-detergent interactions and downstream purification efficiency [1]. As the quantitative evidence below will demonstrate, these are not just nominal differences; they dictate suitability for specific techniques and protein targets, making CYGLU-3 a non-interchangeable reagent for specific research applications.

CYGLU-3 Differentiated Performance: A Quantitative Evidence Guide for Scientific Selection


CYGLU-3 Exhibits a 1.4-fold Higher Critical Micelle Concentration (CMC) Compared to n-Octyl-β-D-glucoside (OG)

CYGLU-3 possesses a critical micelle concentration (CMC) of approximately 28 mM in water . This is 1.4-fold higher than the 18-20 mM CMC of the commonly used detergent n-Octyl-β-D-glucoside (OG) [1]. This higher CMC facilitates easier detergent removal via dialysis or ultrafiltration, a critical step in membrane protein purification and reconstitution .

Critical Micelle Concentration CMC Detergent screening Membrane protein solubilization

CYGLU-3 is Ultra-High Purity (≥99%) with Validated Low UV Absorbance, Differentiating It from Standard-Grade OG

CYGLU-3 is supplied as an 'Anagrade' product with a purity of ≥99% by HPLC analysis and an anomer content of <4% α . This level of purity is explicitly validated for critical spectrophotometric applications: a 1% solution has an absorbance of <0.1 at 225 nm and <0.04 at 280 nm . In contrast, standard laboratory-grade n-Octyl-β-D-glucoside (OG) often contains significant impurities that can absorb strongly in the far-UV, leading to high background signals in sensitive assays [1].

Detergent purity UV spectroscopy Anagrade Membrane protein structural biology

CYGLU-3 Shows Distinct P-gp ATPase Modulation: It Does Not Activate, Unlike the Classically Activating OG

In functional assays with P-glycoprotein (P-gp), CYGLU-3 was shown not to activate P-gp ATPase activity, with its response being close to the basal level [1]. This contrasts with the behavior of n-Octyl-β-D-glucoside (OG), which typically acts as a mild activator or substrate mimic for P-gp and other ABC transporters [2]. The cyclohexyl group in CYGLU-3 is hypothesized to prevent the productive interaction required for ATPase stimulation [1].

P-glycoprotein ATPase activity Membrane protein function Detergent interaction

CYGLU-3 is Patented for Stabilizing Protein Formulations, Leveraging its High CMC for Aggregation Prevention

CYGLU-3 (3-cyclohexyl-1-propyl-β-D-glucoside) is specifically claimed as a protein-stabilizing agent in US Patent US9254321B2 [1]. The patent explicitly highlights that alkylglycosides with a CMC value of at least 1.0 mM are useful for preventing protein aggregation and oxidation. CYGLU-3, with a CMC of 28 mM, falls squarely within this preferred class, which includes n-octyl-β-D-glucopyranoside (CMC 18 mM) but distinguishes itself through its cyclohexyl modification [2].

Protein formulation Stabilization Aggregation prevention Biopharmaceutical

CYGLU-3 Application Scenarios: Where the Quantitative Evidence Supports Prioritization Over Analogs


Membrane Protein Crystallography and cryo-EM Requiring Complete Detergent Removal

CYGLU-3's 1.4-fold higher CMC (28 mM) relative to OG enables faster and more complete removal via dialysis or centrifugal concentration. This is paramount in crystallography, where residual detergent can impede crystal formation, and in cryo-EM, where excess micelles reduce contrast and particle distribution . The validated low UV absorbance profile of Anagrade CYGLU-3 further ensures that spectroscopic monitoring of protein concentration during this process is accurate and free from detergent background interference [1].

Functional Assays of ATP-Binding Cassette (ABC) Transporters like P-glycoprotein

CYGLU-3 is the preferred detergent for solubilizing and purifying P-gp for functional studies because it does not artifactually activate the transporter's ATPase activity . This contrasts with n-Octyl-β-D-glucoside (OG) and other alkyl-chain detergents, which can act as substrates or modulators, confounding measurements of baseline activity and drug transport assays. Using CYGLU-3 ensures the observed activity is inherent to the protein and not a detergent-induced artifact .

Formulation of Stable Biopharmaceuticals for Long-Term Storage

For antibody or other protein-based therapeutics prone to aggregation, CYGLU-3 offers a patented, high-CMC alternative to polysorbates . Its chemical stability as an alkylglycoside eliminates the risk of generating aggregation-inducing fatty acid byproducts that plague polysorbate-based formulations [1]. The high CMC (28 mM) also means that it can be used effectively at sub-micellar concentrations, minimizing potential interactions with the protein while still providing surface protection against interfacial stresses .

Spectroscopic Characterization of Detergent-Solubilized Membrane Proteins

When using circular dichroism (CD) or UV absorbance to assess protein folding or concentration, the low UV absorbance profile of Anagrade CYGLU-3 is essential. A 1% solution has an A280 of <0.04, which is comparable to buffer background . This allows for accurate quantification of protein concentration and reliable monitoring of secondary structure without the need for baseline subtraction of a significant detergent signal, a common problem with less pure or more UV-active detergents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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